4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine

Description

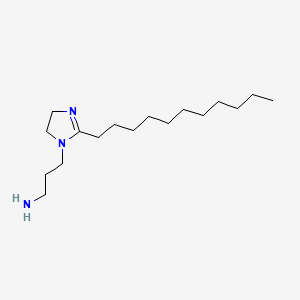

Structure

3D Structure

Properties

CAS No. |

93982-81-1 |

|---|---|

Molecular Formula |

C17H35N3 |

Molecular Weight |

281.5 g/mol |

IUPAC Name |

3-(2-undecyl-4,5-dihydroimidazol-1-yl)propan-1-amine |

InChI |

InChI=1S/C17H35N3/c1-2-3-4-5-6-7-8-9-10-12-17-19-14-16-20(17)15-11-13-18/h2-16,18H2,1H3 |

InChI Key |

JKGIIUIGAAJCLI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=NCCN1CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes

General Reaction Pathway

The synthesis of 4,5-dihydro-2-undecyl-1H-imidazole-1-propylamine typically involves the following steps:

- Formation of the Imidazole Ring :

- The imidazole core is synthesized through the condensation of a diamine (e.g., ethylenediamine) with a carbonyl compound (e.g., glyoxal or formaldehyde).

- Introduction of the Propylamine Group :

- The propylamine moiety is introduced via alkylation using a suitable alkyl halide or amine derivative.

- Attachment of the Undecyl Chain :

- The undecyl chain is incorporated through nucleophilic substitution or direct alkylation reactions.

Example Synthesis Protocol

Below is an example protocol for synthesizing the compound:

Step 1: Preparation of the Imidazole Derivative

- React ethylenediamine with glyoxal under acidic conditions to form a 4,5-dihydroimidazole intermediate.

- Reaction conditions:

- Solvent: Ethanol or water

- Temperature: ~50–80°C

- Catalyst: Acetic acid or hydrochloric acid

Step 2: Alkylation with Propylamine

- Treat the intermediate with an alkylating agent such as 3-bromopropylamine hydrobromide.

- Reaction conditions:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Base: Potassium carbonate or sodium hydroxide

- Temperature: ~60–100°C

Step 3: Introduction of the Undecyl Chain

- Perform nucleophilic substitution using undecyl bromide to attach the undecyl group.

- Reaction conditions:

- Solvent: Acetonitrile or tetrahydrofuran (THF)

- Catalyst/Base: Sodium hydride or potassium tert-butoxide

- Temperature: ~40–70°C

Optimization of Reaction Conditions

Table: Key Parameters for Optimization

| Step | Parameter | Optimal Range | Notes |

|---|---|---|---|

| Imidazole Formation | pH | Acidic (pH ~4–6) | Ensures efficient cyclization of diamine and carbonyl compounds. |

| Alkylation | Solvent | DMF, DCM | Polar aprotic solvents enhance nucleophilicity and reaction rate. |

| Alkylation | Temperature | Moderate (~60–100°C) | Higher temperatures may degrade sensitive intermediates. |

| Undecyl Substitution | Base Strength | Strong bases (e.g., NaH) | Facilitates deprotonation and enhances nucleophilic attack. |

| Undecyl Substitution | Reaction Time | ~12–24 hours | Prolonged reaction ensures complete substitution of the undecyl chain. |

Challenges in Synthesis

Side Reactions

- Competing alkylation at unintended sites due to multiple reactive centers.

- Formation of by-products such as overalkylated derivatives.

Purification

- The final product often requires extensive purification due to its hydrophobic nature and similar polarity to by-products.

- Common techniques include:

- Column chromatography using silica gel.

- Recrystallization from ethanol or methanol.

Analytical Data for Verification

After synthesis, it is critical to verify the structure and purity of the compound using analytical techniques:

Table: Analytical Characterization Methods

| Technique | Purpose | Observations/Expected Results |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Peaks corresponding to imidazole ring, propylamine, and undecyl chain. |

| Mass Spectrometry (MS) | Molecular weight determination | Exact mass of ~281 g/mol confirms molecular identity. |

| Infrared (IR) Spectroscopy | Functional group analysis | Characteristic peaks for amines (~3300 cm⁻¹) and imidazole (~1500 cm⁻¹). |

| High Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak indicates high purity (>95%). |

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the imidazole ring or the alkyl chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H35N3

Molecular Weight : 281.5 g/mol

CAS Number : 93982-81-1

Physical Properties :

- Density : 0.97 g/cm³

- Boiling Point : 402.3°C at 760 mmHg

- Flash Point : 197.1°C

These properties are crucial for understanding the behavior of the compound in various applications, including its stability and solubility characteristics in different solvents.

Pharmaceutical Applications

The imidazole ring structure is known for its significant biological activities, making it a valuable scaffold in drug design. The compound has been investigated for several therapeutic effects:

Anti-inflammatory and Analgesic Properties

Research indicates that imidazole derivatives exhibit anti-inflammatory and analgesic properties. A study highlighted the synthesis of novel imidazole derivatives, which demonstrated significant analgesic activity comparable to established drugs like diclofenac . The structural modifications of imidazole compounds often enhance their pharmacological profiles.

Antimicrobial Activity

Imidazole derivatives, including 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine, have shown promising antimicrobial activities against various pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of key metabolic pathways .

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using HPLC methods. A study demonstrated the separation of this compound on a Newcrom R1 HPLC column under reverse phase conditions using acetonitrile and water as mobile phases . This method is scalable and suitable for both analytical and preparative purposes, allowing for the isolation of impurities and pharmacokinetic studies.

| Application | Methodology | Outcome |

|---|---|---|

| HPLC Analysis | Reverse phase HPLC with acetonitrile-water mixture | Effective separation and analysis of impurities |

| Pharmacokinetics | Scalable HPLC method | Suitable for drug development studies |

Toxicological Assessments

Toxicological evaluations are essential for determining the safety profile of new compounds. Studies have indicated that this compound does not exhibit skin sensitization or significant reproductive toxicity at certain dosages . The NOAEL (No Observed Adverse Effect Level) for repeated dose toxicity was established at 320 mg/kg/day in rat models.

Case Study 1: Synthesis and Biological Evaluation

A research team synthesized a series of imidazole derivatives, including variations of this compound, to evaluate their anti-inflammatory properties. The study utilized both in vitro and in vivo models to assess efficacy, revealing that certain derivatives exhibited potent anti-inflammatory effects comparable to commercial anti-inflammatory drugs .

Case Study 2: Application in Drug Formulation

In another study, the compound was incorporated into a drug formulation targeting chronic inflammatory diseases. The formulation demonstrated enhanced bioavailability and therapeutic efficacy due to the unique properties of the imidazole scaffold .

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long alkyl chain can interact with lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Imidazoline derivatives vary primarily in substituents attached to the nitrogen atoms and the degree of saturation in the heterocyclic ring. Below is a comparative analysis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine with structurally related compounds:

Key Comparative Insights

Alkyl Chain Length: The undecyl chain in this compound imparts extreme hydrophobicity compared to shorter-chain analogs like the propyl (C₆H₁₃N₃) or ethylamine derivatives. This property makes it suitable for non-polar applications, such as lubricant additives or surfactant films .

Branched chains (e.g., isopropyl in the dihydrochloride derivative) reduce crystallinity and may improve bioavailability in drug formulations .

Salt Forms and Solubility :

- Hydrobromide (C19) and hydrochloride salts improve solubility and crystallinity compared to free bases, critical for pharmaceutical processing .

- The acetate salt of the ethylamine derivative balances solubility and stability, making it preferable for aqueous formulations .

Synthetic Pathways :

- The undecyl compound’s synthesis likely involves alkylation of imidazoline precursors with 1-bromoundecane, whereas aryl-substituted analogs (e.g., C19) require palladium-catalyzed coupling or nucleophilic substitution with aryl halides .

Research Findings and Trends

- Biological Activity : Methoxyphenyl-substituted imidazolines (e.g., C19) are prominent in kinase inhibitor research due to their ability to mimic adenine in ATP-binding pockets .

- Industrial Applications : Long-chain imidazolines like the undecyl derivative are utilized as corrosion inhibitors in oilfield chemicals, leveraging their ability to form protective films on metal surfaces .

- Thermal Stability : The high boiling point (212°C) of the propyl-2-amine derivative suggests thermal robustness, advantageous for high-temperature industrial processes .

Biological Activity

4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine is a compound of interest due to its potential biological activities. This imidazole derivative has been studied for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a comprehensive review of its biological activity, synthesis methods, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₂

- Molecular Weight : 210.29 g/mol

- CAS Number : Not specifically listed in the provided sources.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to 4,5-Dihydro-2-undecyl-1H-imidazole can inhibit the growth of various bacterial strains. A comparative study demonstrated that certain imidazole derivatives had Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics, suggesting enhanced efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives is well-documented. In vitro assays have shown that 4,5-Dihydro-2-undecyl-1H-imidazole can reduce the production of pro-inflammatory cytokines in human cell lines. In vivo models further corroborate these findings, indicating a reduction in inflammation markers such as IL-6 and TNF-alpha when tested in animal models .

Anticancer Properties

Recent studies have explored the anticancer potential of imidazole-based compounds. Specifically, 4,5-Dihydro-2-undecyl-1H-imidazole has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins. In one study, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells compared to untreated controls .

Synthesis Methods

The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole typically involves multi-step organic reactions:

- Formation of Imidazole Ring : The initial step usually involves the reaction of appropriate aldehydes or ketones with amines under acidic conditions to form the imidazole structure.

- Alkylation : Subsequent alkylation with undecyl halides introduces the long hydrocarbon chain necessary for biological activity.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Case Study 1: Antimicrobial Evaluation

A study conducted by Rocha et al. (2024) evaluated various imidazole derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to 4,5-Dihydro-2-undecyl-1H-imidazole showed MIC values significantly lower than those of standard antibiotics like penicillin and tetracycline .

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving human neutrophils, it was observed that treatment with 4,5-Dihydro-2-undecyl-1H-imidazole led to a marked reduction in reactive oxygen species (ROS) production and neutrophil degranulation. This suggests a potential mechanism through which the compound exerts its anti-inflammatory effects .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for 4,5-Dihydro-2-undecyl-1H-imidazole-1-propylamine?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting amidines with ketones under base-promoted conditions to form the 4,5-dihydroimidazole core (e.g., NaOH or KOH in ethanol at reflux) . Substituted imidazoles can also be synthesized using multi-component reactions with aldehydes, amines, and nitriles, as demonstrated in the synthesis of structurally similar 2,4,5-tri-substituted imidazoles (e.g., 4,5-diphenyl derivatives) . For the undecyl and propylamine substituents, alkylation or nucleophilic substitution reactions are employed post-cyclization.

Table 1: Example Synthetic Routes for Analogous Imidazoles

| Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidines + ketones | NaOH, ethanol, reflux | 60-85 | |

| Aldehydes + amines + nitriles | Acetic acid, 80°C | 70-90 |

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions and hydrogen bonding patterns. For example, 1H-NMR chemical shifts in the δ 2.5–4.5 ppm range help identify methylene groups in the dihydroimidazole ring .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying stereochemistry and hydrogen-bonding networks in imidazole derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for distinguishing regioisomers.

Advanced Research Questions

Q. How can computational methods address challenges in predicting reactivity or tautomeric equilibria?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to model tautomeric equilibria between 1H- and 4H-imidazole forms, which influence reactivity. Retrosynthetic tools like PubChem’s AI-driven synthesis planner (using Pistachio/Reaxys databases) can propose feasible routes for functionalizing the undecyl chain or optimizing propylamine substitution . Molecular dynamics simulations further elucidate solvent effects on conformational stability.

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Discrepancies often arise from assay-specific variables:

- Purity: Ensure ≥98% purity via HPLC (as in PZ0299 standards for imidazole analogs) .

- Assay Conditions: Test across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and pH ranges, as activity may depend on protonation states of the imidazole ring .

- Control Experiments: Include reference compounds (e.g., chloramphenicol for antimicrobial assays) to benchmark results .

Q. How can crystallographic data (e.g., twinning or disorder) be refined for this compound?

Methodological Answer: SHELXL’s twin refinement module is effective for handling twinned crystals. For disordered alkyl chains (e.g., the undecyl group), use PART instructions to model alternative conformers and apply restraints (e.g., SIMU/ISOR) to stabilize thermal parameters . High-resolution data (≤1.0 Å) improves electron density maps for ambiguous regions.

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer: Key issues include:

- Side Reactions: The undecyl chain’s hydrophobicity may reduce solubility, favoring dimerization. Use phase-transfer catalysts (e.g., TBAB) in biphasic systems .

- Regioselectivity: Optimize stoichiometry (e.g., 1:1.2 amidine:ketone ratio) and temperature gradients to favor mono-substitution. Microwave-assisted synthesis (e.g., 100°C, 30 min) enhances yield for sterically hindered intermediates .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting logP values for this compound?

Methodological Answer: Variability arises from:

- Measurement Techniques: Shake-flask vs. HPLC-derived logP values differ due to ionization effects (imidazole pKa ~6.5).

- Solvent Systems: Use standardized buffers (e.g., PBS pH 7.4) for consistency. Computational tools like ACD/Labs predict logP within ±0.5 units when calibrated with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.